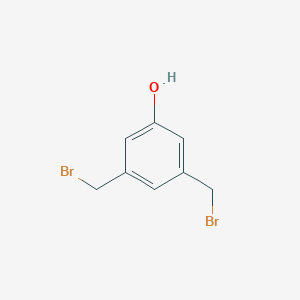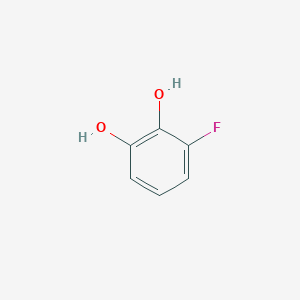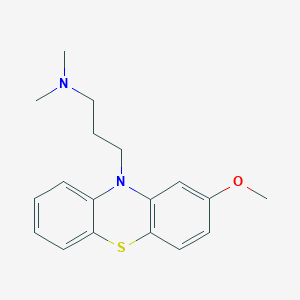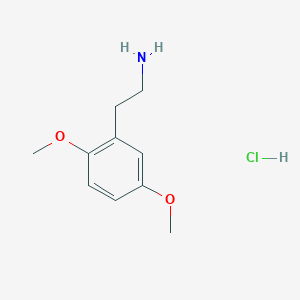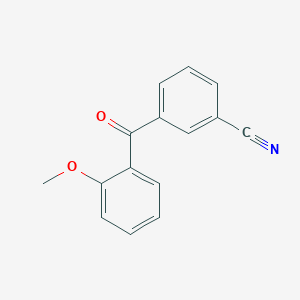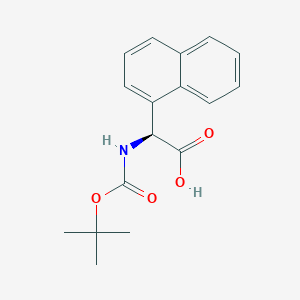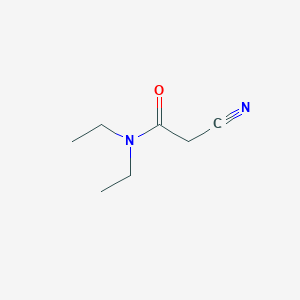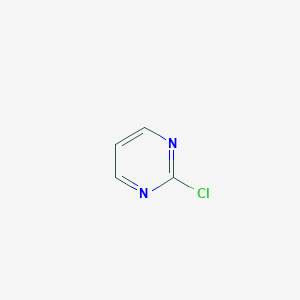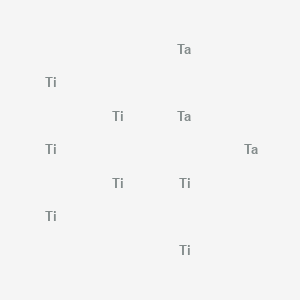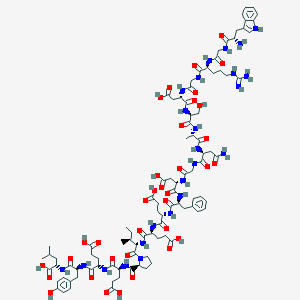
Hirudin (53-64), rgd-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hirudin (53-64), rgd- is a peptide derived from the salivary glands of medicinal leeches. It is a potent anticoagulant that has been extensively studied for its therapeutic potential in the treatment of various thrombotic disorders. Hirudin (53-64), rgd- is a synthetic derivative of hirudin, a natural anticoagulant found in the saliva of leeches. This peptide has been modified to enhance its pharmacological properties and improve its therapeutic potential.
Wirkmechanismus
Hirudin (Hirudin (53-64), rgd-), rgd- is a direct thrombin inhibitor that binds to the active site of thrombin and prevents the conversion of fibrinogen to fibrin. This prevents the formation of a stable clot and reduces the risk of thrombotic events. Hirudin (Hirudin (53-64), rgd-), rgd- also inhibits platelet activation and aggregation, further reducing the risk of thrombus formation.
Biochemische Und Physiologische Effekte
Hirudin (Hirudin (53-64), rgd-), rgd- has several biochemical and physiological effects. It inhibits thrombin-mediated activation of coagulation factors and platelets, reduces fibrin deposition, and prevents thrombus formation. Hirudin (Hirudin (53-64), rgd-), rgd- also has anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
Hirudin (Hirudin (53-64), rgd-), rgd- has several advantages for lab experiments. It is a potent and specific inhibitor of thrombin, making it an ideal tool for studying the role of thrombin in various physiological and pathological processes. Hirudin (Hirudin (53-64), rgd-), rgd- is also stable and easy to use, making it a popular choice for in vitro and in vivo experiments. However, hirudin (Hirudin (53-64), rgd-), rgd- has some limitations. It is expensive and may not be readily available in some labs. Additionally, hirudin (Hirudin (53-64), rgd-), rgd- may have off-target effects that need to be carefully considered when interpreting experimental results.
Zukünftige Richtungen
Hirudin (Hirudin (53-64), rgd-), rgd- has several potential future directions. It could be further modified to enhance its pharmacological properties and improve its therapeutic potential. Hirudin (Hirudin (53-64), rgd-), rgd- could also be used in combination with other anticoagulants or antiplatelet agents to improve their efficacy and reduce the risk of bleeding complications. Additionally, hirudin (Hirudin (53-64), rgd-), rgd- could be used in the development of novel therapeutics for various thrombotic disorders and cancer. Further research is needed to fully understand the potential of hirudin (Hirudin (53-64), rgd-), rgd- in these areas.
Conclusion:
Hirudin (Hirudin (53-64), rgd-), rgd- is a potent anticoagulant with significant therapeutic potential. It is a synthetic derivative of hirudin, a natural anticoagulant found in the saliva of leeches. Hirudin (Hirudin (53-64), rgd-), rgd- has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of hirudin (Hirudin (53-64), rgd-), rgd- in the treatment of various thrombotic disorders and cancer.
Synthesemethoden
Hirudin (Hirudin (53-64), rgd-), rgd- is synthesized using solid-phase peptide synthesis (SPPS) techniques. The peptide is assembled on a resin support using protected amino acids and coupling agents. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) techniques. The final product is a pure peptide with high yield and purity.
Wissenschaftliche Forschungsanwendungen
Hirudin (Hirudin (53-64), rgd-), rgd- has been extensively studied for its therapeutic potential in the treatment of various thrombotic disorders. It has been shown to be effective in preventing thrombus formation and reducing the risk of thromboembolic events. Hirudin (Hirudin (53-64), rgd-), rgd- has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit tumor growth and metastasis.
Eigenschaften
CAS-Nummer |
135546-62-2 |
|---|---|
Produktname |
Hirudin (53-64), rgd- |
Molekularformel |
C96H134N24O35 |
Molekulargewicht |
2184.2 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C96H134N24O35/c1-6-47(4)79(94(153)120-33-13-19-68(120)93(152)113-59(26-30-75(131)132)85(144)110-58(25-29-74(129)130)86(145)115-62(36-50-20-22-52(122)23-21-50)89(148)117-66(95(154)155)34-46(2)3)119-87(146)60(27-31-76(133)134)111-84(143)57(24-28-73(127)128)112-88(147)61(35-49-14-8-7-9-15-49)116-90(149)64(39-77(135)136)108-72(126)44-105-83(142)63(38-69(98)123)114-80(139)48(5)106-92(151)67(45-121)118-91(150)65(40-78(137)138)109-71(125)43-104-82(141)56(18-12-32-101-96(99)100)107-70(124)42-103-81(140)54(97)37-51-41-102-55-17-11-10-16-53(51)55/h7-11,14-17,20-23,41,46-48,54,56-68,79,102,121-122H,6,12-13,18-19,24-40,42-45,97H2,1-5H3,(H2,98,123)(H,103,140)(H,104,141)(H,105,142)(H,106,151)(H,107,124)(H,108,126)(H,109,125)(H,110,144)(H,111,143)(H,112,147)(H,113,152)(H,114,139)(H,115,145)(H,116,149)(H,117,148)(H,118,150)(H,119,146)(H,127,128)(H,129,130)(H,131,132)(H,133,134)(H,135,136)(H,137,138)(H,154,155)(H4,99,100,101)/t47-,48-,54-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,79-/m0/s1 |
InChI-Schlüssel |
QBHXCNOIZXPFAX-CBSKAYLISA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC4=CNC5=CC=CC=C54)N |
SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC4=CNC5=CC=CC=C54)N |
Kanonische SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC4=CNC5=CC=CC=C54)N |
Andere CAS-Nummern |
135546-62-2 |
Sequenz |
WGRGDSANGDFEEIPEEYL |
Synonyme |
Arg-Gly-Asp-hirudin (53-64) hirudin (53-64), RGD- RGD-hirudin (53-64) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



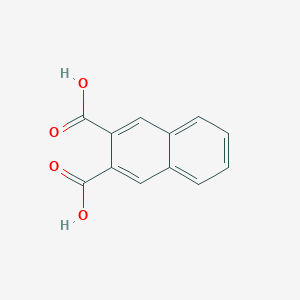
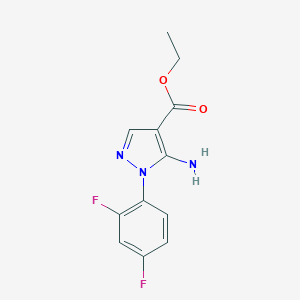
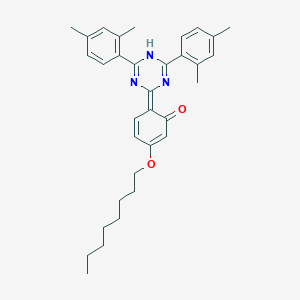
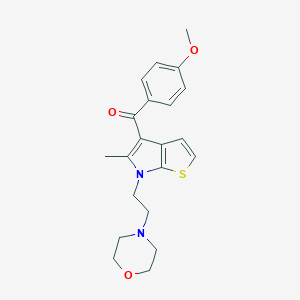
![1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone](/img/structure/B141888.png)
